MC1568
Description
Epigenetic Regulation by Histone Deacetylases in Oncogenesis
Histone deacetylases function as critical epigenetic regulators that modulate chromatin structure and gene expression through the removal of acetyl groups from histone proteins. These enzymes create a non-permissive chromatin conformation that prevents the transcription of genes encoding proteins involved in tumorigenesis. The epigenetic modifications mediated by histone deacetylases extend beyond histones to include numerous non-histone protein substrates, including transcription factors and cellular proteins implicated in cell growth control, differentiation, and apoptosis.
The dysregulation of histone deacetylase activity contributes significantly to cancer initiation and progression through multiple mechanisms. Research has demonstrated that histone deacetylases regulate the expression and activity of proteins involved in both cancer initiation and progression by creating transcriptionally repressive chromatin states. These enzymes bind to and deacetylate various protein targets, altering their function and contributing to oncogenic transformation. The widespread distribution of histone deacetylases in chromatin enables their involvement in diverse cellular processes critical to cancer development.
Mechanistic studies have revealed that histone deacetylase inhibitors cause cancer cell growth arrest and apoptosis through selective gene activation. The histone deacetylase inhibitor suberoylanilide hydroxamic acid demonstrates this selectivity by altering the expression of specific genes in transformed cells, with p21 representing one of the most commonly induced targets. Within one hour of treatment, these inhibitors cause modifications in acetylation and methylation of core histones, increased deoxyribonuclease sensitivity, and enhanced restriction enzyme accessibility in target gene promoters.
The epigenetic silencing mediated by histone deacetylases involves cooperation with histone methyltransferases to establish repressive chromatin states. Polycomb Repression Complex 2, containing histone lysine methyltransferases, induces trimethylation of histone H3 lysine 27 and recruits histone deacetylases and deoxyribonucleic acid methyltransferases to further inhibit transcription. This collaborative mechanism between histone deacetylases and methyltransferases results in stable epigenetic silencing of tumor suppressor genes.
Role of Janus Kinase 2 Signaling in Hematological Malignancies
Janus kinase 2 serves as a crucial mediator of hematopoietic cell signaling and represents a key oncogenic driver in various blood cancers. The Janus kinase-Signal Transducer and Activator of Transcription pathway constitutes a signal transduction system through which cytokines and transmembrane receptors converge toward an intracellular signaling cascade employing four Janus kinases and seven Signal Transducer and Activator of Transcription factors. Signal specificity downstream of cytokine receptors depends on the nature of Signal Transducer and Activator of Transcription dimers formed, the kinetics and intensity of activation, and the triggering of additional signaling pathways including mitogen-activated protein kinases and phosphatidylinositol-3 kinase.
The discovery of the Janus kinase 2 V617F mutation in 2005 revolutionized understanding of myeloproliferative neoplasms, with this acquired somatic activating mutation found in 95% of patients with polycythemia vera and approximately half of those with essential thrombocythemia or primary myelofibrosis. This mutation disrupts normal regulatory mechanisms and leads to constitutive activation of the Janus kinase-Signal Transducer and Activator of Transcription pathway. The identification of this mutation prompted extensive screening for Janus kinase alterations in other hematological malignancies, revealing additional oncogenic mechanisms involving this pathway.
Janus kinase 2 plays essential roles in hematopoietic stem cell function and maintenance through direct participation in thrombopoietin signaling and contribution to stem cell factor signaling. During myelopoiesis, Janus kinase 2 functions at various stages through binding to receptors for erythropoietin, thrombopoietin, granulocyte colony-stimulating factor, granulocyte/macrophage colony-stimulating factor, interleukin-3, and interleukin-5. Signal transduction occurs through transactivation of juxtaposed Janus kinase 2 molecules following receptor dimerization.
In hematological malignancies beyond myeloproliferative neoplasms, Janus kinase-Signal Transducer and Activator of Transcription signaling becomes commonly activated in hormone receptor-positive tumors, inducing inflammation, proliferation, migration, and treatment resistance. The pathway responds to various stimuli including hormones and cytokines such as prolactin and interleukin-6, contributing to oncogenic transformation and disease progression. Understanding these mechanisms has led to the development of targeted therapeutic approaches aimed at disrupting aberrant Janus kinase signaling in cancer cells.
Rationale for Dual Janus Kinase and Histone Deacetylase Inhibition Strategies
The development of dual Janus kinase and histone deacetylase inhibitors represents a rational therapeutic approach based on the complementary roles these pathways play in cancer development and progression. Concurrent inhibition of multiple oncogenic pathways addresses the complexity of cancer biology while potentially improving treatment efficacy compared to single-target approaches. The synergistic effects observed when combining Janus kinase and histone deacetylase inhibitors provide strong justification for developing dual-acting compounds.
Research has demonstrated that novel pyrimidin-2-amino-pyrazol hydroxamate derivatives designed as dual Janus kinase and histone deacetylase inhibitors exhibit balanced activities against both targets at nanomolar concentrations. These compounds display improved antiproliferative and proapoptotic activities compared to individual inhibitors such as suberoylanilide hydroxamic acid and ruxolitinib in hematological cell lines. Particularly significant results have been observed in cells bearing the Janus kinase 2 V617F mutation, where dual inhibitors demonstrate more potent antiproliferation effects than combination therapy with separate agents.
| Compound | Janus Kinase 2 IC50 (nM) | Histone Deacetylase IC50 (nM) | Cell Line Activity |
|---|---|---|---|
| Compound 8m | 4 | 2 | Enhanced antiproliferative activity |
| Janus Kinase and Histone Deacetylase Inhibitor-1 | 4 | 2 | Potent dual inhibition |
| Reference Compounds | Variable | Variable | Baseline comparison |
The pharmacokinetic advantages of dual inhibitors further support their therapeutic potential. Studies in mouse models have shown that these compounds possess good bioavailability following intraperitoneal administration and demonstrate antitumor efficacy without significant toxicity in xenograft models. The ability to achieve therapeutic effects with a single molecule simplifies treatment regimens and may improve patient compliance compared to combination therapies.
Mechanistic studies reveal that dual inhibition targets complementary aspects of cancer cell biology. While histone deacetylase inhibition promotes transcriptional reactivation of tumor suppressor genes and induces cell cycle arrest and apoptosis, Janus kinase inhibition disrupts growth-promoting signaling pathways. The combination of these effects results in enhanced therapeutic efficacy, as demonstrated by improved tumor growth inhibition compared to single-agent treatments.
The selectivity profiles of dual inhibitors provide additional therapeutic advantages. Advanced compounds exhibit remarkable selectivity for Janus kinase 2 over other isoforms while demonstrating different histone deacetylase selectivity patterns. Some compounds show selectivity for histone deacetylase 6, while others preferentially inhibit histone deacetylase 3, allowing for tailored therapeutic approaches based on specific cancer types and molecular profiles. This selectivity reduces off-target effects while maintaining therapeutic efficacy.
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzylation and Amidation-Based Synthesis
A widely adopted method involves the sequential benzylation of cyclopropaneamine derivatives followed by amidation to introduce hydroxamic acid moieties, which are critical for HDAC inhibition. For instance, compound 1 (a prototypical HDAC-IN-1 analog) was synthesized starting from (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride. Benzylation with methyl 4-(bromomethyl)benzoate in dimethylformamide (DMF) using potassium carbonate as a base yielded the intermediate 12 with 75% efficiency. Subsequent ester hydrolysis with lithium hydroxide produced carboxylic acid 13 , which underwent EDC/HOBt-mediated amidation with O-tetrahydropyranyl hydroxylamine (NH2OTHP). Final cleavage of the tetrahydropyranyl group using trifluoroacetic acid (TFA) afforded the hydroxamic acid 1 in 51% yield.
Table 1: Key Reaction Parameters for Compound 1 Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | K2CO3, DMF, 60°C, 3 h | 75% |
| Ester Hydrolysis | LiOH, THF/H2O, rt, 4 h | 89% |
| Amidation | EDC/HOBt, DIPEA, DMF, 4 h | 68% |
| Deprotection | 10% TFA, CH3OH, 3 h | 51% |
Sulfonylation and Heck Olefination
Alternative routes employ sulfonylation and cross-coupling reactions. For compound 2 , sulfonylation of 11 with 3-bromobenzenesulfonyl chloride in dichloromethane (DCM) generated sulfonamide 14 , which underwent Heck olefination with methyl acrylate to form α,β-unsaturated ester 16 . Hydrolysis and amidation steps analogous to those in Section 1.1 yielded the final inhibitor. This method highlights the versatility of palladium-catalyzed couplings in constructing HDAC inhibitor scaffolds.
Click Chemistry for HDAC Inhibitor Synthesis
Triazole Formation via Cu-Catalyzed Azide-Alkyne Cycloaddition
Click chemistry offers a modular approach for rapid HDAC inhibitor assembly. Alkyne-functionalized cap groups (e.g., benzyl or aryl moieties) were conjugated to azide-containing linker-hydroxamic acid derivatives using Cu(I) catalysis. For example, PMB-protected alkynes 21a–g were deprotected with TFA and triisopropylsilane in DCM, followed by neutralization with anion exchange resin to yield hydroxamic acids 5a–g . This method achieved purities >95% after silica gel chromatography, demonstrating the efficiency of click chemistry in generating diverse HDAC inhibitors.
Table 2: Representative Click Chemistry-Derived HDAC Inhibitors
| Compound | R Group | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|
| 5a | Phenyl | 12 | 240 |
| 5c | 4-Fluorophenyl | 8 | 180 |
| 6e | Naphthyl | 15 | 210 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields for amidation reactions were achieved in polar aprotic solvents like DMF or THF at room temperature. Elevated temperatures (60°C) improved benzylation kinetics but risked side reactions, necessitating strict moisture control. For acid-labile intermediates, TFA-mediated deprotections were performed at 0°C to minimize degradation.
Purification Techniques
Silica gel chromatography using ethyl acetate/n-hexane gradients (1:4 to 1:1) effectively separated intermediates, while reversed-phase HPLC (C18 column) ensured >95% purity for final compounds. Critical impurities, such as unreacted EDC or HOBt, were removed via aqueous washes during workup.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR confirmed structural integrity. For compound 1 , key signals included a singlet at δ 3.94 ppm (methylene protons adjacent to the benzamide) and aromatic protons at δ 7.90–7.48 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS validated molecular formulas, e.g., compound 1 showed [M+H]+ at m/z 323.1521 (calc. 323.1524).
Biological Validation of Synthesized Inhibitors
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Cancer Treatment
1. Anticancer Activity
Hdac-IN-1 has shown promise as an anticancer agent across various tumor types. It induces cell cycle arrest, differentiation, and apoptosis in tumor cells. For instance, studies have demonstrated that treatment with Hdac-IN-1 leads to significant reductions in cell viability in colorectal cancer cell lines, with IC50 values indicating potent activity .
2. Synergistic Effects with Other Therapies
Research indicates that combining Hdac-IN-1 with other therapeutic agents can enhance its anticancer effects. For example, one study found that when combined with S-1 (an oral fluoropyrimidine), the progression-free survival of patients was improved significantly compared to monotherapy .
3. Targeting Specific Cancer Types
Hdac-IN-1 has been evaluated in clinical trials targeting specific cancers such as leukemia and solid tumors. Its ability to induce differentiation in acute myeloid leukemia cells has been particularly noted, providing a potential avenue for treatment-resistant cases .
Applications in Neurodegenerative Diseases
1. Neuroprotection
Emerging evidence suggests that Hdac-IN-1 may have neuroprotective effects by promoting neuronal survival and reducing inflammation. In models of neurodegeneration, Hdac-IN-1 has been shown to enhance the expression of neuroprotective genes through histone acetylation .
2. Potential for Cognitive Enhancement
Studies indicate that inhibition of HDACs can improve cognitive function in models of Alzheimer's disease. By enhancing synaptic plasticity through increased acetylation of histones associated with memory-related genes, Hdac-IN-1 may offer therapeutic benefits in cognitive decline .
Case Studies
Mechanism of Action
Hdac-IN-1 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity. The molecular targets of Hdac-IN-1 include various histone deacetylases, and the pathways involved are related to chromatin remodeling and gene expression regulation.
Comparison with Similar Compounds
Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:
Vorinostat: A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A potent inhibitor of multiple histone deacetylases, used in combination with other therapies for multiple myeloma.
Uniqueness
Hdac-IN-1 is unique in its selectivity and potency against specific histone deacetylases, making it a valuable tool for research and potential therapeutic applications. Its ability to selectively inhibit certain histone deacetylases while sparing others reduces the likelihood of off-target effects and enhances its therapeutic potential.
List of Similar Compounds
- Vorinostat
- Romidepsin
- Panobinostat
- Belinostat
- Entinostat
Biological Activity
Hdac-IN-1 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research due to its potential therapeutic applications. This article explores the biological activity of Hdac-IN-1, focusing on its mechanisms, effects on various cancer types, and relevant case studies.
Overview of HDAC Inhibition
Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reverse these processes, promoting gene expression associated with cell cycle arrest, differentiation, and apoptosis. Hdac-IN-1 specifically targets class I HDACs, which are predominantly involved in cancer cell proliferation and survival.
Hdac-IN-1 operates by binding to the active site of HDAC enzymes, thereby preventing them from deacetylating histones and non-histone proteins. This action results in:
- Increased Acetylation : Elevated levels of acetylated histones lead to a more open chromatin structure, facilitating transcription.
- Regulation of Tumor Suppressor Genes : The inhibition of HDACs can upregulate tumor suppressor genes such as p21 WAF1/CIP1 and p27 KIP1, which are critical for cell cycle regulation .
- Induction of Apoptosis : Studies have shown that treatment with Hdac-IN-1 can induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors .
Biological Activity Data
The biological activity of Hdac-IN-1 has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings from research studies:
Case Study 1: Ovarian Cancer
A study investigated the effects of Hdac-IN-1 on ovarian cancer cells. Treatment resulted in significant tumor growth inhibition in xenograft models. Histological analysis revealed increased apoptosis and necrosis within tumors treated with Hdac-IN-1 compared to controls. The study concluded that Hdac-IN-1 effectively targets HDACs involved in ovarian cancer progression, suggesting its potential as a therapeutic agent .
Case Study 2: Breast Cancer
In MCF7 breast cancer cells, Hdac-IN-1 treatment led to cell cycle arrest at the G2/M phase and increased apoptosis rates. Gene expression profiling indicated that the upregulation of p21 WAF1/CIP1 was a key factor in mediating these effects. This study supports the role of Hdac-IN-1 as an effective HDAC inhibitor that can alter cell fate decisions in breast cancer cells .
Research Findings
Research has consistently shown that selective HDAC inhibitors like Hdac-IN-1 can modulate critical pathways involved in tumorigenesis:
- Cell Cycle Regulation : Inhibition of HDACs leads to increased expression of cyclin-dependent kinase inhibitors (CDKIs), resulting in cell cycle arrest .
- Apoptotic Pathways : The upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins have been observed following treatment with Hdac-IN-1, indicating its potential to promote programmed cell death in malignancies .
- Angiogenesis Modulation : Some studies suggest that HDAC inhibition can also influence angiogenic processes, further contributing to its anti-tumor effects .
Q & A
Q. What is the primary mechanism of HDAC-IN-1 in epigenetic regulation, and how is this experimentally validated?
HDAC-IN-1 functions as a histone deacetylase (HDAC) inhibitor, modulating gene expression by increasing histone acetylation. Methodologically, its mechanism is validated via:
- Western blot analysis to quantify acetylated histone H3/H4 levels in treated vs. untreated cell lines .
- Cell viability assays (e.g., MTT or CCK-8) to correlate HDAC inhibition with antiproliferative effects in cancer models.
- qRT-PCR to assess downstream gene expression changes (e.g., p21, Bax) . Key consideration: Ensure dose-response curves are included to establish potency (IC₅₀ values) .
Q. What standard assays are recommended to evaluate HDAC-IN-1’s specificity for HDAC isoforms?
- Fluorometric HDAC activity assays using isoform-specific substrates (e.g., HDAC1 vs. HDAC6).
- Crystallography or molecular docking studies to analyze binding affinity to HDAC active sites .
- Selectivity profiling via enzymatic panels comparing inhibition across HDAC classes (I, II, IV) . Note: Include negative controls (e.g., panobinostat) to benchmark specificity .
Q. How should researchers design in vitro experiments to assess HDAC-IN-1’s cytotoxic effects?
- Use multiple cancer cell lines (e.g., HeLa, MCF-7, A549) to evaluate tissue-specific responses.
- Standardize exposure duration (e.g., 48–72 hours) and dose ranges (e.g., 0.1–10 µM) .
- Incorporate combination treatments with DNA-demethylating agents (e.g., 5-azacytidine) to study epigenetic synergy .
Advanced Research Questions
Q. How can contradictory findings in HDAC-IN-1’s efficacy across cancer cell lines be systematically resolved?
Contradictions often arise from variability in:
- Cell line genetic backgrounds (e.g., TP53 status, HDAC expression levels).
- Experimental conditions (e.g., serum concentration, oxygen tension). Methodological solutions:
- Perform meta-analysis of existing studies to identify confounding variables .
- Use multi-omics integration (transcriptomics/proteomics) to map context-dependent mechanisms .
- Replicate experiments under standardized conditions (e.g., ATCC-recommended protocols) .
Q. What statistical approaches are optimal for analyzing dose-dependent responses to HDAC-IN-1 in preclinical models?
- Nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies . Critical step: Report confidence intervals and effect sizes to enhance reproducibility .
Q. What strategies mitigate off-target effects when administering HDAC-IN-1 in vivo?
- Pharmacokinetic optimization (e.g., PEGylation) to improve bioavailability and reduce dosing frequency .
- Tissue-specific delivery systems (e.g., nanoparticle encapsulation) .
- Toxicogenomic profiling to identify off-target gene networks affected by HDAC-IN-1 .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for HDAC-IN-1?
- Evaluate physiological relevance of in vitro models (e.g., 3D spheroids vs. monolayer cultures) .
- Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches (e.g., plasma half-life vs. tumor penetration) .
- Use patient-derived xenografts (PDX) to bridge translational gaps .
Q. What frameworks ensure rigorous validation of HDAC-IN-1’s synergistic effects with other anticancer agents?
- Apply Chou-Talalay combination index (CI) analysis to quantify synergy/additivity/antagonism .
- Validate findings in orthotopic or metastatic models to mimic clinical disease progression .
- Predefine synergy thresholds (e.g., CI < 0.7) to avoid overinterpretation .
Ethical & Methodological Compliance
Q. How can researchers ensure HDAC-IN-1 studies comply with ethical guidelines for preclinical cancer research?
- Adhere to ARRIVE 2.0 guidelines for in vivo reporting (e.g., randomization, blinding) .
- Obtain IACUC approval for animal studies, specifying humane endpoints .
- Disclose conflicts of interest (e.g., funding sources) to maintain transparency .
Tables for Quick Reference
Example data presentation guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
